Ethylene glycol monoisobutyl ether

描述

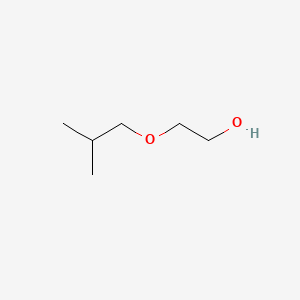

Ethylene glycol monoisobutyl ether is a chemical compound with the formula C6H14O2. It is also known by other names such as ethanol, 2-(2-methylpropoxy)- and 2-isobutoxyethanol . This compound is a colorless liquid with a mild odor and is primarily used as a solvent in various industrial applications.

准备方法

Synthetic Routes and Reaction Conditions: Ethylene glycol monoisobutyl ether is typically synthesized through the reaction of ethylene oxide with isobutanol. The reaction is catalyzed by either acids or bases and can occur under neutral pH conditions at elevated temperatures .

Industrial Production Methods: In industrial settings, the production of this compound involves the addition of isobutanol to ethylene oxide. This process is carried out in a controlled environment to ensure the desired product yield and purity .

化学反应分析

Types of Reactions: Ethylene glycol monoisobutyl ether undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or acids.

Reduction: It can be reduced to form alcohols.

Substitution: The ether group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Acidic or basic catalysts are often employed to facilitate substitution reactions.

Major Products Formed:

Oxidation: Aldehydes and acids.

Reduction: Alcohols.

Substitution: Various substituted ethers depending on the reagents used.

科学研究应用

Solvent Properties

EGBE is recognized for its excellent solvent capabilities across a range of applications:

- Coatings and Inks : EGBE serves as a solvent for numerous resin types, including alkyd, phenolic, maleic, epoxy, and nitrocellulose resins. Its high flash point and slow evaporation rate make it particularly suitable for use in lacquers and water-based coatings, enhancing gloss and flow-out properties .

- Cleaning Products : Due to its surfactant properties, EGBE is commonly used in household and industrial cleaners. It effectively removes both polar and non-polar contaminants such as grease and oils, making it a key ingredient in many cleaning formulations .

- Petroleum Industry : In the oil sector, EGBE is utilized in fracturing fluids and oil spill dispersants due to its ability to stabilize emulsions by lowering surface tension .

Environmental Applications

The environmental impact of EGBE has been a focus of research:

- Regulatory Status : The U.S. Environmental Protection Agency (EPA) removed EGBE from the list of hazardous air pollutants under the Clean Air Act, indicating a shift towards recognizing its manageable risk profile when used appropriately .

- Toxicological Studies : Research has shown that while EGBE is effective in various applications, exposure can lead to health risks such as neurological effects and renal complications. Studies have documented oxidative stress in testicular cells following exposure to glycol ethers, including EGBE .

Case Studies

Several case studies illustrate the practical applications and implications of EGBE:

- Case Study 1: Industrial Cleaning : A study conducted in a simulated residential environment assessed the air concentrations of EGBE during cleaning activities. Results indicated that concentrations ranged from 0.27 to 2.3 mg/m³ during full-strength application of cleaning products containing EGBE . This highlights the importance of ventilation in environments where EGBE-containing products are used.

- Case Study 2: Health Effects : An investigation into the acute toxicity of EGBE revealed that ingestion could lead to severe metabolic acidosis and other health issues. However, recovery was observed with appropriate medical intervention following exposure to varying doses .

Safety Considerations

While EGBE has beneficial applications, safety measures are crucial:

- Health Risks : Exposure can cause symptoms such as headaches, dizziness, and respiratory irritation. Long-term exposure may lead to more severe health effects including reproductive toxicity .

- Regulatory Guidelines : The establishment of reference exposure levels (RELs) helps mitigate risks associated with EGBE usage in occupational settings .

Summary Table of Applications

| Application Area | Description | Key Benefits |

|---|---|---|

| Coatings | Solvent for various resin types | Enhances gloss; improves flow-out |

| Cleaning Products | Active ingredient in household and industrial cleaners | Effective removal of contaminants |

| Petroleum Industry | Component in fracturing fluids and oil spill dispersants | Stabilizes emulsions; lowers surface tension |

| Environmental Studies | Evaluates health impacts and regulatory compliance | Informs safe usage practices |

作用机制

The mechanism by which ethylene glycol monoisobutyl ether exerts its effects involves its ability to act as a solvent, facilitating the dissolution and interaction of various chemical species. It can interact with molecular targets through hydrogen bonding and van der Waals forces, influencing the pathways involved in chemical reactions .

相似化合物的比较

Ethylene glycol monobutyl ether: Similar in structure but with a butyl group instead of an isobutyl group.

2-Butoxyethanol: Another glycol ether with similar solvent properties.

Uniqueness: Ethylene glycol monoisobutyl ether is unique due to its specific molecular structure, which imparts distinct physical and chemical properties. Its isobutyl group provides different steric and electronic effects compared to other glycol ethers, making it suitable for specific applications where other ethers may not be as effective .

生物活性

Ethylene glycol monoisobutyl ether (EGBE), also known as 2-(2-methylpropoxy)ethanol, is a colorless liquid with a characteristic ether-like odor. It is primarily used as a solvent in various industrial applications, including paints, coatings, and cleaning products. Its chemical formula is C6H14O2, and it is synthesized through the reaction of ethylene oxide with isobutanol. This compound exhibits significant biological activity, which warrants a detailed examination of its effects on living organisms.

Biological Activity Overview

EGBE's biological activity is linked to its solvent properties and interactions with biological systems. It has been studied for its toxicity, potential health effects, and mechanisms of action in various biological contexts.

EGBE acts as a solvent that can influence the solubility and bioavailability of other compounds in biological systems. It is known to interact with cellular membranes and proteins through hydrogen bonding and van der Waals forces, potentially altering the pharmacokinetics of co-administered substances.

Acute Toxicity

Research indicates that EGBE exhibits acute toxicity, particularly through inhalation and dermal exposure. Symptoms of exposure include respiratory irritation, headaches, nausea, and dizziness. The American Conference of Governmental Industrial Hygienists (ACGIH) has established a threshold limit value (TLV) of 25 ppm for an 8-hour workday .

Subchronic Toxicity

Long-term exposure studies have demonstrated potential adverse effects on reproductive health and blood parameters. Notably, studies have highlighted the compound's capacity to cause hemolysis and testicular damage in animal models . The lowest observed adverse effect level (LOAEL) for reproductive toxicity is reported at 400 mg/kg body weight .

Case Studies

- Reproductive Health Impact : A study involving male rats exposed to EGBE showed significant testicular damage and alterations in sperm parameters after prolonged exposure. Histopathological examinations revealed degeneration of seminiferous tubules .

- Respiratory Effects : Inhalation studies on rats indicated that exposure to EGBE vapors resulted in nasal irritation and hyaline degeneration of the olfactory epithelium, suggesting potential risks for respiratory health in occupational settings .

- Dermal Exposure : An investigation into dermal absorption found that EGBE can penetrate the skin barrier, leading to systemic toxicity. The study noted that skin contact resulted in localized irritation and systemic symptoms consistent with those observed in inhalation exposure .

Summary of Toxicological Findings

Reference Exposure Levels (RELs)

| Exposure Duration | REL (µg/m³) | Critical Effect |

|---|---|---|

| Acute | 4700 | Ocular and nasal irritation |

| 8-Hour | 164 | Hyaline degeneration of nasal epithelium |

| Chronic | 82 | Hyaline degeneration of nasal epithelium |

Research Findings

Research has consistently shown that EGBE poses significant health risks when exposure occurs via inhalation or skin contact. The following findings summarize key insights from recent studies:

- Vapor Pressure Studies : EGBE exhibits moderate vapor pressure, which contributes to its inhalation risk in occupational settings .

- Biochemical Mechanisms : The compound has been shown to affect enzyme activity related to liver function, indicating potential hepatotoxicity upon chronic exposure .

- Environmental Impact : EGBE's persistence in the environment raises concerns regarding its ecological effects, particularly in aquatic systems where it can disrupt endocrine functions in wildlife .

属性

IUPAC Name |

2-(2-methylpropoxy)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O2/c1-6(2)5-8-4-3-7/h6-7H,3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHAPGMVKBLELOE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)COCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

50674-23-2 | |

| Record name | Poly(oxy-1,2-ethanediyl), α-(2-methylpropyl)-ω-hydroxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50674-23-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID3063469 | |

| Record name | Ethylene glycol monoisobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

118.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4439-24-1 | |

| Record name | Ethylene glycol monoisobutyl ether | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4439-24-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethanol, 2-(2-methylpropoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004439241 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethanol, 2-(2-methylpropoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethylene glycol monoisobutyl ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3063469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(2-methylpropoxy)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does ethylene glycol monoisobutyl ether behave in water-based systems?

A1: this compound exhibits interesting behavior in water-based systems, particularly concerning its miscibility and surface activity. Research has shown that its solubility in water is temperature-dependent, demonstrating a lower critical solution temperature (LCST). This means that the mixture transitions between miscible and immiscible states depending on the temperature []. Furthermore, the compound can undergo a series of wetting transitions at the water surface with changes in temperature and pressure. For instance, it can transition from a non-wetting to a complete wetting state as temperature increases []. This complex behavior makes it relevant for various applications, including formulations and separation processes.

Q2: Are there any analytical techniques available to identify and quantify this compound in complex mixtures?

A3: Yes, gas chromatography-mass spectrometry (GC-MS) is a powerful analytical technique used for identifying and quantifying this compound within complex mixtures []. This method separates different components of a sample based on their volatility and then utilizes mass spectrometry to identify and quantify each component based on its unique mass-to-charge ratio. This technique was instrumental in analyzing the metabolic profile of strawberries treated with Bacillus spp. strain DM12 and identifying the presence of this compound []. This highlights the importance of advanced analytical techniques in studying the compound's behavior and effects in various contexts.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。